![molecular formula C14H11ClO2 B6369357 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% CAS No. 1261911-11-8](/img/structure/B6369357.png)
2-(4-Chloro-3-methylphenyl)benzoic acid, 95%
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Overview
Description
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% (2-CMPBA) is an organic compound with a molecular weight of 202.57 g/mol and a melting point of 140-143°C. It is a white crystalline solid with a faint sweet odour. 2-CMPBA is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of dyes, pigments, and resins.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for the study of the effect of substituents on the reactivity of aromatic compounds. It has also been used in the synthesis of novel polymers and in the study of the structure-activity relationship of drugs.
Mechanism of Action
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an aromatic compound that undergoes electrophilic aromatic substitution reactions. It is attacked by electrophiles, such as bromine, which replace the hydrogen atoms on the benzene ring. The mechanism of the reaction involves the formation of a carbocation intermediate, which is then attacked by the electrophile.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% inhibits the activity of the enzyme thymidine kinase, which is involved in DNA replication. In vivo studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has anticonvulsant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity and solubility in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Future Directions
Future research directions for 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% include studies on its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further studies on its biochemical and physiological effects, as well as its mechanism of action, are needed. Furthermore, research into its potential applications in the synthesis of novel polymers and other specialty chemicals is also needed.
Synthesis Methods
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol (4-CMP) and benzoic acid in a two-step reaction. In the first step, 4-CMP is reacted with benzoic acid to form 4-chloro-3-methylphenyl benzoate (4-CMPB). In the second step, 4-CMPB is reacted with a base such as sodium hydroxide to form 2-(4-Chloro-3-methylphenyl)benzoic acid, 95%.
properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETAJVOKFAKLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683302 |
Source
|
Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-11-8 |
Source
|
Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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